molecular formula C20H22N2O4S B6349648 8-Benzyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-94-2

8-Benzyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349648
CAS No.: 1326809-94-2
M. Wt: 386.5 g/mol
InChI Key: MRWRPPMAYMBVMJ-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic diazaspirodecanes, a class of molecules characterized by a fused bicyclic structure with nitrogen and oxygen atoms. The core structure consists of a 1-oxa-4,8-diazaspiro[4.5]decane scaffold, modified at positions 4 and 8 with a thiophene-2-carbonyl group and a benzyl substituent, respectively. The thiophene ring introduces sulfur-based electronic effects, which may influence biological activity and pharmacokinetics .

Properties

IUPAC Name

8-benzyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-18(17-7-4-12-27-17)22-16(19(24)25)14-26-20(22)8-10-21(11-9-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRPPMAYMBVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No: 1326809-94-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes both an oxa and diaza component, which may contribute to its biological properties. The presence of a thiophene moiety is also notable as it is often linked to diverse biological activities.

Research indicates that compounds with similar structural frameworks often exhibit varied mechanisms of action, including:

  • Enzyme Inhibition : Many diazaspiro compounds act as enzyme inhibitors, potentially targeting specific pathways involved in disease processes.
  • Antimicrobial Activity : Thiophene-containing compounds are frequently assessed for their antimicrobial properties, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be relevant for conditions like arthritis or other inflammatory diseases.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains; specific MIC values needed.
Enzyme InhibitionPotential inhibition of key metabolic enzymes; further studies required.
Anti-inflammatoryPreliminary data suggest reduction in inflammatory markers in vitro.

Case Studies

  • Antimicrobial Efficacy
    A study explored the antimicrobial properties of related diazaspiro compounds. The results indicated that compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential utility in developing new antibiotics.
  • Inhibition of Enzymatic Activity
    Another investigation focused on the inhibition of specific enzymes linked to metabolic disorders. The compound demonstrated promising results in preliminary assays, indicating that it could serve as a lead compound for further development in treating metabolic syndromes.
  • Anti-inflammatory Potential
    In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating chronic inflammatory diseases.

Research Findings

Recent research has highlighted the importance of further characterizing the biological activity of this compound through:

  • In Vivo Studies : To assess the efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. It has been evaluated for its ability to inhibit the enzyme Pks13, which is critical in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene moiety can enhance its inhibitory potency against this target .

Cancer Therapeutics

The compound has shown promise in cancer research, particularly as a dual ligand for mu-opioid receptors. Its ability to modulate these receptors could lead to new pain management strategies in cancer patients while also potentially inhibiting tumor growth through pathways associated with opioid signaling .

Anti-inflammatory Properties

Research suggests that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism involves modulation of inflammatory cytokines and pathways that are often dysregulated in inflammatory diseases .

Case Studies and Findings

Study ReferenceFocus AreaKey Findings
PMC10683028 Antitubercular ActivityIdentified as a potent inhibitor of Pks13; modifications enhance activity.
ACS Journal of Medicinal Chemistry Cancer TherapeuticsDemonstrated dual receptor activity; potential for improved pain management in oncology.
Google Patents WO2004089470A2 Anti-inflammatory PropertiesSuggests modulation of inflammatory pathways; further research needed for clinical applications.

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of 8-Benzyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid have been explored in various models. Its lipophilicity and ability to cross biological membranes make it a suitable candidate for oral bioavailability studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues differ in the substituents at positions 4 and 8 of the spirocyclic core.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 4) Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound
8-Benzyl-4-(thiophene-2-carbonyl)-...
Thiophene-2-carbonyl (C₅H₃OS) Benzyl (C₇H₇) C₂₀H₂₂N₂O₄S 386.47 Sulfur-containing aromatic group enhances π-π interactions; potential use in medicinal chemistry .
8-Benzyl-4-(4-tert-butylbenzoyl)-... () 4-tert-Butylbenzoyl (C₁₁H₁₃O) Benzyl C₂₄H₃₂N₂O₄ 412.53 Bulky tert-butyl group increases lipophilicity; suitable for CNS-targeting drug candidates .
8-Benzyl-4-(2-phenylacetyl)-... () 2-Phenylacetyl (C₈H₇O) Benzyl C₂₃H₂₆N₂O₄ 394.47 Flexible phenylacetyl chain may allow diverse binding modes; explored in protease inhibition .
4-(2,4-Difluorobenzoyl)-8-methyl-... () 2,4-Difluorobenzoyl (C₇H₃F₂O) Methyl (CH₃) C₁₆H₁₈F₂N₂O₄ 340.32 Fluorine atoms improve metabolic stability and bioavailability; used in antimicrobial agents .
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-... () 3,4,5-Trimethoxybenzoyl (C₁₀H₁₁O₅) Methyl C₁₉H₂₅N₃O₇ 393.44 Methoxy groups enhance electron donation; studied in anticancer research .
4-(Pyridine-3-carbonyl)-8-methyl-... () Pyridine-3-carbonyl (C₆H₄NO) Methyl C₁₅H₁₉N₃O₄ 305.33 Pyridine moiety introduces hydrogen-bonding capability; explored in kinase inhibitors .

Key Differences and Implications

Fluorinated derivatives (e.g., 2,4-difluorobenzoyl) exhibit enhanced electronegativity, improving membrane permeability and resistance to oxidative metabolism .

Smaller groups (e.g., methyl at position 8) lower molecular weight, favoring blood-brain barrier penetration .

Biological Activity :

  • Trimethoxybenzoyl derivatives show promise in cancer research due to their ability to intercalate DNA or inhibit topoisomerases .
  • Pyridine-3-carbonyl analogues are explored for kinase inhibition, leveraging the nitrogen atom’s ability to form key hydrogen bonds in ATP-binding pockets .

Preparation Methods

Spirocyclic Core Formation

The 1-oxa-4,8-diazaspiro[4.5]decane skeleton is central to the target molecule. Spirocyclic systems are typically synthesized via intramolecular cyclization or multicomponent reactions. A feasible approach involves Mannich-type reactions or Michael additions to generate the fused oxa-diaza rings. For example, cyclization of a precursor containing both amine and alcohol functionalities could form the spiro center.

In related syntheses, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed as a base to facilitate cyclization under inert atmospheres . For instance, the synthesis of moxifloxacin hydrochloride involved DBU-mediated ring closure at 75–85°C in acetonitrile . Adapting this, a ketone or ester intermediate could undergo base-assisted cyclization to yield the spiro framework.

Acylation with Thiophene-2-carbonyl Group

The thiophene-2-carbonyl moiety at position 4 is introduced via acylation . Thiophene-2-carbonyl chloride serves as an electrophilic agent, reacting with the secondary amine of the diazaspiro compound. This step demands careful temperature control (0–5°C initially, then warming to room temperature) to avoid side reactions.

A precedent exists in the acylation of diazabicyclo nonane derivatives, where acyl chlorides were used in dichloromethane with triethylamine as a proton scavenger . Post-reaction purification via aqueous workup (e.g., washing with brine) and column chromatography would isolate the acylated product.

Carboxylic Acid Formation

The carboxylic acid at position 3 is likely derived from hydrolysis of a methyl or ethyl ester. Basic hydrolysis with NaOH or LiOH in aqueous THF or methanol at elevated temperatures (50–80°C) is standard. For example, ethyl ester hydrolysis in moxifloxacin synthesis utilized 6N hydrochloric acid under reflux .

Alternatively, oxidative methods (e.g., KMnO₄ in acidic conditions) could oxidize a primary alcohol to the acid, though this is less common due to selectivity issues.

Optimization Challenges and Yield Considerations

Synthetic routes to complex spirocycles often face low yields due to steric hindrance and competing side reactions. Key parameters for optimization include:

  • Temperature : Cyclization and acylation steps require precise thermal control. For example, DBU-mediated reactions proceed optimally at 75–85°C .

  • Solvent : Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity in alkylation and acylation.

  • Catalysts : Lewis acids like BF₃·OEt₂ may accelerate spirocyclic formation, though none are explicitly documented for this compound .

The table below summarizes hypothetical reaction conditions based on analogous syntheses:

StepReagents/ConditionsYield (Hypothetical)
SpirocyclizationDBU, acetonitrile, 85°C, N₂ atmosphere40–60%
BenzylationBenzyl bromide, K₂CO₃, DMF, 25°C70–85%
AcylationThiophene-2-carbonyl chloride, Et₃N, CH₂Cl₂50–70%
Ester Hydrolysis6N HCl, reflux, 3 hours80–90%

Analytical and Purification Techniques

Post-synthetic purification is critical for achieving high-purity 8-benzyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. Methods include:

  • Recrystallization : Using ethanol/water mixtures to remove soluble impurities.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for separating acylated intermediates.

  • HPLC : Reverse-phase C18 columns to assess purity (>99% as reported for similar compounds) .

Q & A

Q. What are the established synthetic routes for 8-Benzyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting with spirocyclic intermediates and benzoyl/thiophene precursors. Key steps include:

  • Spirocycle formation : Cyclization of amines or alcohols with ketones/aldehydes under controlled conditions (e.g., reflux in toluene or THF) .
  • Benzyl/thiophene coupling : Use of coupling agents like EDC/HOBt for amide bond formation between the spirocyclic core and thiophene-2-carbonyl moiety .
  • Protection/deprotection : Temporary protection of carboxylic acid groups (e.g., methyl esters) to prevent side reactions . Methodological validation relies on NMR (¹H/¹³C) and HRMS to confirm structural integrity and purity .

Q. How is the structural elucidation of this compound performed?

Structural characterization employs:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the spirocyclic framework and substituent positions .
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups .
    • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions (e.g., spirocyclic dihedral angles) .
    • Chromatography : HPLC or UPLC ensures >95% purity, with retention time matching reference standards .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side products?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and stoichiometry to identify ideal conditions (e.g., DMF vs. THF for coupling efficiency) .
  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to enhance reaction rates .
  • In-line monitoring : Use of PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time . Contradictions in yield data (e.g., 40–70% in literature) may arise from solvent purity or moisture sensitivity of intermediates, requiring rigorous anhydrous conditions .

Q. What methodologies are used to assess biological activity and resolve contradictory data?

  • Enzyme inhibition assays : Screen against targets like COX-2 or 5-lipoxygenase, using fluorogenic substrates to quantify IC₅₀ values .
  • Cell-based models : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in RAW 264.7 macrophages .
  • Data reconciliation : Address discrepancies (e.g., variable IC₅₀ across studies) by standardizing assay protocols (e.g., ATP levels, cell passage number) and validating with positive controls .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C, monitoring decomposition via LC-MS over 24–72 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation, identifying labile sites (e.g., benzyl or thiophene groups) .
  • Light/temperature sensitivity : Store at –20°C in amber vials to prevent photodegradation, as spirocyclic compounds often degrade under UV exposure .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?

SAR studies focus on:

  • Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro-benzyl) or thiophene (e.g., 3-methyl-thiophene) groups .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding modes to targets like kinases or GPCRs, guiding rational design .
  • Pharmacophore mapping : Identify critical motifs (e.g., carboxylic acid for hydrogen bonding) using QSAR models .

Q. How can researchers address analytical challenges in detecting low-concentration metabolites?

Advanced techniques include:

  • LC-HRMS : High-resolution mass spectrometry with sub-ppb detection limits, coupled with isotopic labeling to trace metabolic pathways .
  • Derivatization : Enhance MS sensitivity by tagging metabolites with groups like pentafluorobenzyl .
  • Microsampling : Use microdialysis probes for in vivo metabolite collection, minimizing matrix effects .

Contradiction Handling & Methodological Gaps

Q. How should conflicting data on the compound’s solubility be resolved?

  • Standardized protocols : Measure solubility in PBS, DMSO, and simulated gastric fluid using nephelometry or UV-Vis .
  • Co-solvent approaches : Use cyclodextrins or lipid nanoparticles to improve aqueous solubility for in vivo studies . Discrepancies often stem from variations in solvent purity or temperature during measurement .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., chiral purity) and implement PAT controls .
  • Statistical process control (SPC) : Monitor reaction parameters (e.g., pH, pressure) to ensure consistency .

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